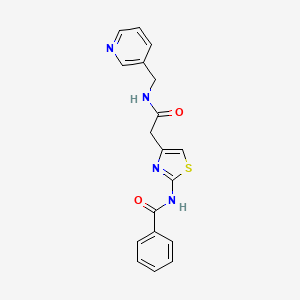
1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features which include a quinoline core, a nitro group, and a piperazine ring substituted with a methoxyphenyl group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Nitration: The quinoline derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Piperazine Substitution: The nitroquinoline intermediate is reacted with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate to form the piperazine-substituted quinoline.
Methoxyphenyl Substitution: Finally, the piperazine derivative is reacted with 4-methoxyphenyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Reduction of Nitro Group: 1-ethyl-4-(4-(4-aminophenyl)piperazin-1-yl)-3-aminoquinolin-2(1H)-one.
Substitution of Methoxy Group: 1-ethyl-4-(4-(4-mercaptophenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are required to confirm these effects.
Industry
Industrially, this compound could be used in the development of pharmaceuticals or as a precursor for the synthesis of other biologically active molecules.
作用機序
The mechanism of action of 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is not fully elucidated. it is hypothesized to interact with molecular targets such as enzymes or receptors involved in key biological pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects.
類似化合物との比較
Similar Compounds
1-ethyl-4-(4-(4-hydroxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-ethyl-4-(4-(4-chlorophenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one: Contains a chloro group instead of a methoxy group.
1-ethyl-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one: Contains a fluoro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one may influence its electronic properties and reactivity, potentially leading to unique biological activities compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-3-25-19-7-5-4-6-18(19)20(21(22(25)27)26(28)29)24-14-12-23(13-15-24)16-8-10-17(30-2)11-9-16/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDSHGAHDRBGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2975464.png)




![2-({[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2975471.png)
![1-[(2-Fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2975472.png)





![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)
